4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride
Overview
Description
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is a chemical compound with the molecular formula C12H6ClF3OS . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride is characterized by a thiophene ring substituted with a phenyl group at the 4-position and a trifluoromethyl group at the 5-position . The carbonyl chloride functional group is attached to the 2-position of the thiophene ring .Scientific Research Applications
- Thiophene-based analogs are a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug and articaine as 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Medicinal Chemistry
Industrial Chemistry and Material Science
Fabrication of Organic Light-Emitting Diodes (OLEDs)
- Thiophene derivatives can be used as intermediates in the synthesis of other chemical compounds . For example, they can undergo [3+2] cycloaddition reactions with alkyne moieties to produce new thiophenes .
Organic Field-Effect Transistors (OFETs)
Synthesis of Other Chemical Compounds
Crystallography
- Thiophene-based analogs have been used in the synthesis of thiophene derivatives by heterocyclization of various substrates .
- For example, they can undergo [3+2] cycloaddition reactions with alkyne moieties to produce new thiophenes .
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Heterocyclization of Various Substrates
Development of Biologically Active Compounds
Crystallography
properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3OS/c13-11(17)9-6-8(7-4-2-1-3-5-7)10(18-9)12(14,15)16/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBBSNNRGFMNHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428247 | |
Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
CAS RN |
208108-75-2 | |
Record name | 4-phenyl-5-(trifluoromethyl)thiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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